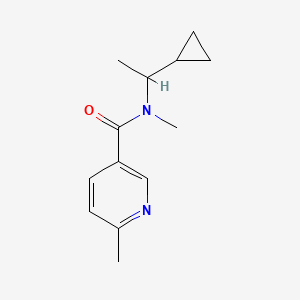
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally developed as an anticancer drug due to its ability to selectively target cancer cells. However, recent research has shown that CX-5461 may have broader applications in the field of molecular biology and biochemistry.
作用机制
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from initiating transcription. This leads to a reduction in the production of ribosomal RNA and a subsequent decrease in ribosome biogenesis. This can have a profound effect on cell growth and proliferation, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively inhibit ribosome biogenesis without affecting other cellular processes. However, one limitation is that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for investigating the role of ribosomes in protein synthesis and in understanding the mechanisms of ribosomal diseases. Additionally, there may be potential applications for N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide in the field of synthetic biology, where it could be used to selectively control gene expression.
合成方法
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide is a synthetic compound that can be prepared using a variety of methods. One common approach involves the reaction of 3-cyanopyridine with cyclopropylmethylamine and dimethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using standard chromatographic techniques.
科学研究应用
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide has been shown to have a number of potential applications in scientific research. One area of interest is its ability to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This can be useful in studying the role of ribosomes in protein synthesis and in investigating the mechanisms of ribosomal diseases.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-5-12(8-14-9)13(16)15(3)10(2)11-6-7-11/h4-5,8,10-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIZXJCIOPRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
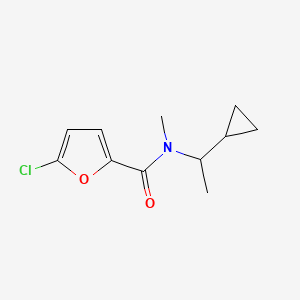
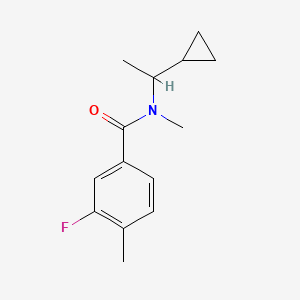
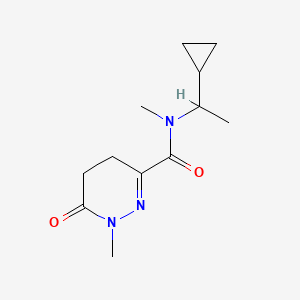
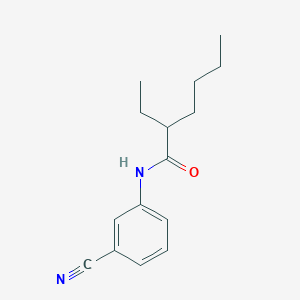
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

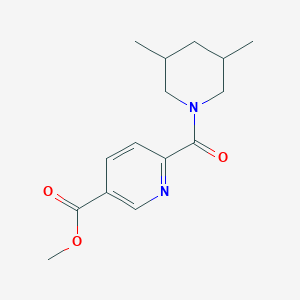
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)